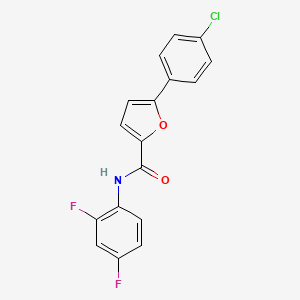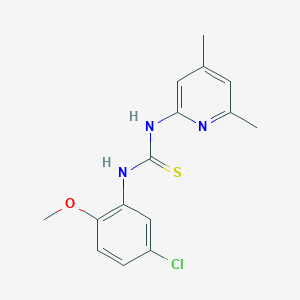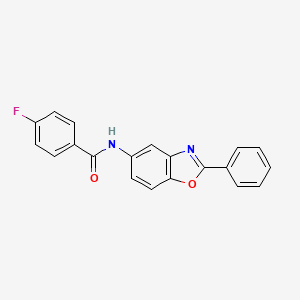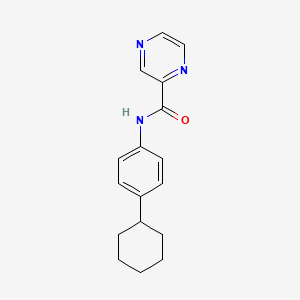![molecular formula C17H17N3O3S B5800374 3-(2-furyl)-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B5800374.png)
3-(2-furyl)-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)acrylamide
描述
3-(2-furyl)-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)acrylamide, also known as FPAC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. FPAC is a type of acrylamide derivative that has been synthesized using a specific method, and it has been found to have unique biochemical and physiological effects.
作用机制
3-(2-furyl)-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)acrylamide exerts its effects by binding to specific proteins and enzymes in the body. It has been found to target various proteins involved in cancer cell growth and survival, as well as proteins involved in the pathogenesis of neurodegenerative diseases. 3-(2-furyl)-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)acrylamide has also been shown to modulate the activity of certain enzymes involved in metabolic pathways.
Biochemical and physiological effects:
3-(2-furyl)-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)acrylamide has been found to have various biochemical and physiological effects. In cancer cells, it induces apoptosis and cell cycle arrest, leading to the inhibition of cell growth and proliferation. In neurodegenerative diseases, it has been found to reduce the accumulation of toxic proteins and improve neuronal survival. 3-(2-furyl)-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)acrylamide has also been shown to modulate the activity of certain enzymes involved in metabolic pathways, leading to changes in cellular metabolism.
实验室实验的优点和局限性
3-(2-furyl)-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)acrylamide has several advantages for lab experiments, including its high yield and purity, as well as its unique biochemical and physiological effects. However, 3-(2-furyl)-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)acrylamide also has some limitations, including its potential toxicity and the need for further optimization of its synthesis method.
未来方向
There are several future directions for research on 3-(2-furyl)-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)acrylamide. One direction is to further investigate its potential as a drug target for the treatment of cancer and neurodegenerative diseases. Another direction is to explore its applications in material science and nanotechnology. Additionally, further optimization of its synthesis method and investigation of its toxicity profile are also important areas of future research.
Conclusion:
In conclusion, 3-(2-furyl)-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)acrylamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its synthesis method has been optimized to achieve high yields and purity, and it has been studied for its potential applications in cancer research, drug discovery, and material science. 3-(2-furyl)-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)acrylamide exerts its effects by binding to specific proteins and enzymes in the body, and it has been found to have unique biochemical and physiological effects. While 3-(2-furyl)-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)acrylamide has several advantages for lab experiments, further research is needed to fully understand its potential applications and limitations.
合成方法
3-(2-furyl)-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)acrylamide can be synthesized by reacting 2-furylacrylic acid with thionyl chloride, followed by the reaction with 4-aminobenzoyl propionyl chloride. The resulting product is then reacted with thiourea to obtain 3-(2-furyl)-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)acrylamide. The synthesis method of 3-(2-furyl)-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)acrylamide has been optimized to achieve high yields and purity.
科学研究应用
3-(2-furyl)-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)acrylamide has been studied for its potential applications in various fields, including cancer research, drug discovery, and material science. In cancer research, 3-(2-furyl)-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)acrylamide has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 3-(2-furyl)-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)acrylamide has also been studied as a potential drug target for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In material science, 3-(2-furyl)-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)acrylamide has been used to synthesize novel materials with unique properties.
属性
IUPAC Name |
(E)-3-(furan-2-yl)-N-[[4-(propanoylamino)phenyl]carbamothioyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-2-15(21)18-12-5-7-13(8-6-12)19-17(24)20-16(22)10-9-14-4-3-11-23-14/h3-11H,2H2,1H3,(H,18,21)(H2,19,20,22,24)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOPOIGIVNCLQY-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C=CC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198382 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(2-furyl)-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)acrylamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5,5-dimethyl-3-[(3-phenyl-1H-pyrazol-5-yl)amino]-2-cyclohexen-1-one](/img/structure/B5800296.png)





![N-(2-fluorophenyl)-N'-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5800332.png)
![2-(4-nitrophenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5800341.png)
![N'-[(2-nitrobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5800351.png)

![1-(3-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5800371.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5800392.png)